molecular formula C20H16Cl2N2O5S B8633498 Ethyl 5-(4-chlorobenzenesulfonamido)-2-(3-chloro-5-pyridyloxy)benzoate

Ethyl 5-(4-chlorobenzenesulfonamido)-2-(3-chloro-5-pyridyloxy)benzoate

Cat. No. B8633498
M. Wt: 467.3 g/mol
InChI Key: ATATWYPMZHQPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorobenzenesulfonamido)-2-(3-chloro-5-pyridyloxy)benzoate is a useful research compound. Its molecular formula is C20H16Cl2N2O5S and its molecular weight is 467.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(4-chlorobenzenesulfonamido)-2-(3-chloro-5-pyridyloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-chlorobenzenesulfonamido)-2-(3-chloro-5-pyridyloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-(4-chlorobenzenesulfonamido)-2-(3-chloro-5-pyridyloxy)benzoate

Molecular Formula

C20H16Cl2N2O5S

Molecular Weight

467.3 g/mol

IUPAC Name

ethyl 5-[(4-chlorophenyl)sulfonylamino]-2-(5-chloropyridin-3-yl)oxybenzoate

InChI

InChI=1S/C20H16Cl2N2O5S/c1-2-28-20(25)18-10-15(24-30(26,27)17-6-3-13(21)4-7-17)5-8-19(18)29-16-9-14(22)11-23-12-16/h3-12,24H,2H2,1H3

InChI Key

ATATWYPMZHQPEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC(=CN=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of the aniline produced in Example 1 (168 mg, 0.574 mmol) in CH2Cl2 (3 mL) was added 4-chlorobenzenesulfonyl chloride (157 mg, 0.746 mmol, commercially available from Aldrich) at once. After 20 minutes, an additional amount (48 mg, 0.230 mmol) of 4-chlorobenzenesulfonyl chloride was added and the solution was stirred overnight. The product was isolated following column chromatography (1:1 hexane/diethyl ether). Yield: 160 mg (60%).
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step Two
Name
hexane diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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